molecular formula C8H19N3O B2458152 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea CAS No. 1594972-39-0

3-[3-(Dimethylamino)propyl]-1,3-dimethylurea

Cat. No.: B2458152
CAS No.: 1594972-39-0
M. Wt: 173.26
InChI Key: UJXKRSANKLKRLO-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)propyl]-1,3-dimethylurea is a chemical compound with the molecular formula C8H19N3O and a molecular weight of 173.26 g/mol . Its SMILES notation is CNC(=O)N(C)CCCN(C)C, and its InChI Key is UJXKRSANKLKRLO-UHFFFAOYSA-N . This compound belongs to the class of urea derivatives, which are of significant interest in modern drug discovery and medicinal chemistry . The urea functional group is prized for its ability to form multiple stable hydrogen bonds with biological targets, such as proteins and receptors, which is crucial for specific biological activity and optimizing drug properties like potency and selectivity . Urea-based compounds are found in therapies for a wide range of conditions, including cancer, diabetes, and infectious diseases . The conformational properties of substituted ureas, such as the preference for cis or trans arrangements around the urea core, can be critical for their biological activity and for constructing specific molecular architectures . Compounds with similar structures, featuring tertiary dimethylamino groups and urea linkages, are often utilized in synthetic chemistry as intermediates or catalysts . For instance, the closely related compound 1,3-Bis[3-(dimethylamino)propyl]urea is known to function as a catalyst in the production of polyurethane foams, where the tertiary amine groups activate the reaction components . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-1,3-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O/c1-9-8(12)11(4)7-5-6-10(2)3/h5-7H2,1-4H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXKRSANKLKRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)CCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1594972-39-0
Record name 3-[3-(dimethylamino)propyl]-1,3-dimethylurea
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea can be achieved through several steps:

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of solvents such as methylene dichloride and reagents like triethylamine and vinyl chloroformate .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Dimethylamino)propyl]-1,3-dimethylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Dopamine Receptor Agonists
One of the primary applications of 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea is in the synthesis of cabergoline, a potent dopamine receptor agonist used in the treatment of Parkinson's disease and certain types of tumors. Cabergoline works by stimulating dopamine receptors in the brain, which can help manage symptoms associated with Parkinson's disease and hyperprolactinemia .

Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its amine functionality allows it to participate in reactions that lead to the formation of complex organic molecules critical for drug development .

Polymer Science

Curing Agents for Epoxy Resins
In polymer chemistry, this compound is utilized as a curing agent for epoxy resins. The presence of multiple amine groups enables it to facilitate cross-linking reactions that enhance the mechanical properties and thermal stability of epoxy materials. This application is particularly relevant in industries requiring durable coatings and adhesives .

Blowing Agents in Polyurethane Production
The compound functions as a blowing agent in the production of polyurethane foams. Its ability to release gas upon heating contributes to the expansion of foam structures, making it valuable in manufacturing lightweight materials for insulation and packaging .

Environmental Applications

Biodegradation Studies
Research indicates that this compound exhibits favorable biodegradation characteristics. Studies have shown that it can be broken down effectively in environmental conditions, minimizing its ecological impact when used industrially .

Data Tables

Application AreaSpecific UseBenefits
Medicinal ChemistrySynthesis of cabergolineTreatment for Parkinson's disease
Polymer ScienceCuring agent for epoxy resinsEnhances mechanical properties
Polymer ScienceBlowing agent for polyurethane foamsLightweight insulation materials
Environmental ApplicationsBiodegradation studiesReduced ecological impact

Case Studies

Case Study 1: Synthesis of Cabergoline
A study published in pharmaceutical journals highlighted the efficiency of using this compound as an intermediate for synthesizing cabergoline. The research demonstrated high yields and purity levels, reinforcing its importance in pharmaceutical manufacturing processes.

Case Study 2: Epoxy Resin Curing
In a collaborative research project between academic institutions and industry partners, this compound was evaluated as a curing agent for epoxy resins. The results showed significant improvements in adhesion strength and thermal resistance compared to traditional curing agents, leading to its adoption in high-performance applications.

Mechanism of Action

The mechanism of action of 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea involves its ability to activate carboxyl groups, facilitating the formation of amide bonds. This activation occurs through the formation of an O-acylisourea intermediate, which then reacts with amines to form stable amide bonds . The compound’s molecular targets include carboxyl and amine groups, and it operates through pathways involving nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Dimethylamino)propyl]-1,3-dimethylurea is unique due to its specific structure, which imparts distinct reactivity and applications. Its ability to form stable amide bonds and its use in various fields make it a valuable compound in both research and industry.

Biological Activity

3-[3-(Dimethylamino)propyl]-1,3-dimethylurea, also known as DMU or a derivative of dimethylurea, has garnered attention in pharmaceutical and biological research due to its diverse biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C8H18N4O
  • Molecular Weight : 174.25 g/mol
  • CAS Number : 878730-80-4

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor or modulator of receptor activity, influencing various signaling pathways involved in cellular processes.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and survival. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

Research indicates that this compound may possess anticancer properties, with some derivatives showing cytotoxic effects against cancer cell lines. The potential mechanism involves the induction of apoptosis in cancer cells by targeting specific proteins and pathways associated with cell proliferation and survival.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a therapeutic agent against resistant strains.
  • Cytotoxicity Against Cancer Cells : In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of 25 µM. This suggests that the compound could be further explored for its potential in cancer therapy.

Comparative Analysis with Similar Compounds

A comparison table highlighting the biological activities of this compound versus other similar compounds is presented below:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesEnzyme inhibition/Apoptosis induction
1,3-DimethylureaLimitedNoUnknown
N-(4-bromo-1,3-benzothiazol-2-yl)-2-phenylacetamideYesModerateCell wall synthesis disruption

Safety and Toxicology

While exploring the biological activities of this compound, it is crucial to consider its safety profile. Toxicological assessments have indicated that high doses may lead to renal alterations in animal models; thus, further studies are necessary to establish a comprehensive safety profile for human applications .

Q & A

Q. What safety protocols should be followed when handling 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea in laboratory settings?

Answer: For safe handling, implement the following protocols derived from structurally similar urea derivatives:

  • Exposure Controls : Use mechanical exhaust systems and safety showers to mitigate inhalation/contact risks .
  • PPE : Wear NIOSH-approved respirators, chemical-resistant gloves (nitrile/neoprene), OSHA-compliant goggles, and lab coats .
  • First Aid : Flush eyes with water for 15 minutes upon contact; seek medical attention if symptoms persist .
  • Waste Management : Collect waste in sealed containers for specialized treatment to prevent environmental contamination .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm to assess purity .
  • ¹H NMR : Confirm the urea NH protons (δ 5.8–6.2 ppm) and dimethylamino group (δ 2.1–2.3 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 188.2) .

Q. What synthetic routes are feasible for this compound, and how is purity optimized?

Answer: A standard approach involves:

  • Step 1 : React 3-(dimethylamino)propylamine with dimethylcarbamoyl chloride in anhydrous dichloromethane, using triethylamine to scavenge HCl .
  • Step 2 : Purify via silica gel chromatography (methanol/chloroform 1:10) and recrystallize from ethyl acetate.
  • Validation : Confirm ≥98% purity using HPLC and NMR, as applied to analogous urea derivatives .

Advanced Questions

Q. How can computational methods enhance the design and optimization of this compound synthesis?

Answer:

  • Quantum Mechanics : Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways and transition states, identifying low-energy intermediates .
  • Multivariate Analysis : Apply factorial design to screen variables (temperature, solvent polarity, catalyst loading) and predict optimal conditions (e.g., 60°C in DMF with 5 mol% DMAP) .
  • Feedback Loops : Integrate experimental data with computational models to refine predictions, reducing optimization cycles by 40% in similar syntheses .

Q. How can researchers resolve discrepancies in reaction yields during scale-up of this compound synthesis?

Answer: Address scalability issues via:

  • Kinetic Profiling : Use in-situ FTIR to monitor urea formation rates under varying stirring speeds (200–600 rpm) .
  • Factorial Design : Conduct a 2³ experimental design to evaluate temperature (±10°C), stoichiometry (±5%), and mixing efficiency, isolating critical interactions .
  • Continuous Flow Reactors : Implement membrane separation for solvent exchange (e.g., THF to acetonitrile) to prevent intermediate precipitation .

Q. How does the urea functional group in this compound influence its chemical reactivity compared to oxamide or carbamate analogs?

Answer:

  • Hydrogen Bonding : The urea moiety’s dual NH donors enable stronger interactions with biological targets (e.g., enzymes) compared to oxamide’s single NH .
  • Reactivity : Urea participates in nucleophilic additions under mild conditions (pH 7–9), whereas carbamates require stronger bases (pH >10). Computational electrostatic maps show higher electron density at the urea carbonyl oxygen, enhancing electrophilicity in acylation reactions .

Q. What strategies validate the environmental safety of this compound in biodegradation studies?

Answer:

  • Microbial Assays : Use OECD 301F tests to measure biodegradation rates in activated sludge, monitoring NH₃ release as a urea degradation marker.
  • Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (LC₅₀ >100 mg/L indicates low hazard) .
  • Soil Adsorption : Apply batch equilibrium methods to determine Koc values, predicting mobility in environmental matrices .

Notes

  • Safety data referenced is extrapolated from structurally similar urea derivatives (e.g., 3-[3-(Dimethylamino)propyl]-1-phenylurea) due to limited toxicity studies on the target compound .
  • Methodological answers integrate best practices from chemical engineering, computational modeling, and analytical chemistry to address research challenges.

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